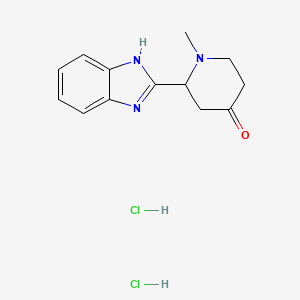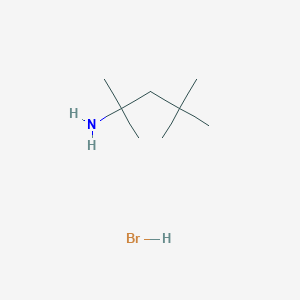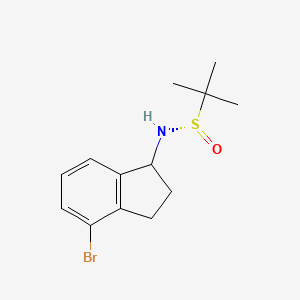
2-(1-Methyl-1H-pyrazol-3-YL)phenol
Overview
Description
“2-(1-Methyl-1H-pyrazol-3-YL)phenol” is a chemical compound with the CAS Number: 123532-18-3 . It has a molecular weight of 174.2 and is a solid at room temperature .
Physical And Chemical Properties Analysis
“2-(1-Methyl-1H-pyrazol-3-YL)phenol” is a solid at room temperature . It has a molecular weight of 174.2 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis
2-(1-Methyl-1H-pyrazol-3-YL)phenol serves as an organic building block in chemical synthesis. It’s utilized in constructing complex molecules due to its reactive phenol group and the pyrazole moiety which can act as a versatile intermediate . This compound can participate in various reactions, including coupling and condensation, to create a wide array of derivatives with potential applications in pharmaceuticals and materials science.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as a precursor in the synthesis of kinase inhibitors. Kinases are pivotal targets in cancer therapy, and the pyrazole ring of 2-(1-Methyl-1H-pyrazol-3-YL)phenol can be modified to increase the affinity and selectivity towards specific kinase enzymes .
Safety and Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity with the respiratory system being a target organ . Safety precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
The mode of action of 2-(1-Methyl-1H-pyrazol-3-YL)phenol involves interactions with its targets, leading to changes in cellular processes. The combined effect of two nitrogen atoms reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways .
Pharmacokinetics
Due to the polar nature of the pyrazole ring, the pharmacokinetic parameters of similar compounds should be improved to a great extent .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
The action, efficacy, and stability of 2-(1-Methyl-1H-pyrazol-3-YL)phenol can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-6-9(11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHQEXCUPFTZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736007 | |
| Record name | 6-(1-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-pyrazol-3-YL)phenol | |
CAS RN |
123532-18-3 | |
| Record name | 6-(1-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[B]furan-5-ylbenzoate](/img/structure/B1497043.png)
![N,N-Bis[4-(diethylamino)phenyl]-N',N'-diethyl-1,4-benzenediamine hexafluorophosphate](/img/structure/B1497047.png)

